4-[(3-acetylphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
4-[(3-acetylphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one is a synthetic organic compound that belongs to the quinoxaline family. This compound is of interest due to its potential applications in medicinal chemistry, particularly as an anticonvulsant agent. The structure of this compound includes a quinoxaline core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-acetylphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps. One common method starts with the preparation of 3,4-dihydroquinoxalin-2(1H)-one, which is then acetylated to introduce the acetyl group at the 4-position. The next step involves the reaction of the acetylated intermediate with 3-acetylphenoxyacetic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of efficient catalysts, solvent-free conditions, or continuous flow reactors to enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-[(3-acetylphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce different substituents onto the quinoxaline core or the phenoxyacetyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
4-[(3-acetylphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticonvulsant and neuroprotective effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(3-acetylphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets in the body. It is believed to act as an antagonist at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which plays a role in excitatory neurotransmission. By inhibiting this receptor, the compound may reduce neuronal excitability and prevent seizures.
Comparison with Similar Compounds
Similar Compounds
4-acetyl-1-substituted-3,4-dihydroquinoxalin-2(1H)-ones: These compounds also exhibit AMPA receptor antagonism and have been studied for their anticonvulsant properties.
Quinoxalinedione derivatives: Known for their competitive AMPA receptor antagonist activity, these compounds have been used to explore the pharmacology of AMPA receptors.
Uniqueness
4-[(3-acetylphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other quinoxaline derivatives. Its combination of a quinoxaline core with a phenoxyacetyl moiety sets it apart from other similar compounds.
Properties
Molecular Formula |
C18H16N2O4 |
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Molecular Weight |
324.3 g/mol |
IUPAC Name |
4-[2-(3-acetylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C18H16N2O4/c1-12(21)13-5-4-6-14(9-13)24-11-18(23)20-10-17(22)19-15-7-2-3-8-16(15)20/h2-9H,10-11H2,1H3,(H,19,22) |
InChI Key |
GENSZUJUMHKAJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC(=O)N2CC(=O)NC3=CC=CC=C32 |
Origin of Product |
United States |
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